molecular formula C10H8O4S B8369263 2-Hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetic acid

2-Hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetic acid

Cat. No. B8369263
M. Wt: 224.23 g/mol
InChI Key: UDWWLZPFOGNOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067898B1

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid (500 mg, 2.01 mmol, 1.00 equiv, 90%), Fe2(SO4)3 (750 mg, 1.88 mmol, 1.15 equiv), ethanol (0.75 mL), sulfuric acid(0.4N) (3.75 mL). The resulting solution was stirred for 5 h at 55-60° C. in an oil bath. After cooling to 25° C., 15 mL of isopropyl acetate and 5 ml of water were added under stirring, then the organic phase was separated and organic phase was diluted by 10 ml of water (pH was 3), then used NaOH (2N) solution were added dropwise at 20 degree C. until a pH of 12-12.5 was reached. The organic phase was removed and to the aqueous phase were added H2SO4 (2N) solution until a pH was 4-4.5. The product precipitated during the addition. The suspension was stirred overnight at 25° C., then for 1.2 h in an ice bath and then filtered. This resulted in 200 mg (53%) of 4-hydroxy-1-benzothiophene-7-carbaldehyde as a gray solid.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Fe2(SO4)3
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
3.75 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[C:14]2[S:13][CH:12]=[CH:11][C:10]=2[C:9]([OH:15])=[CH:8][CH:7]=1)C(O)=O.C(O)C.S(=O)(=O)(O)O.C(OC(C)C)(=O)C>O>[OH:15][C:9]1[C:10]2[CH:11]=[CH:12][S:13][C:14]=2[C:6]([CH:2]=[O:1])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC(C(=O)O)C1=CC=C(C=2C=CSC21)O
Step Two
Name
Fe2(SO4)3
Quantity
750 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
3.75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 5 h at 55-60° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
ADDITION
Type
ADDITION
Details
organic phase was diluted by 10 ml of water (pH was 3)
ADDITION
Type
ADDITION
Details
used NaOH (2N) solution were added dropwise at 20 degree C
CUSTOM
Type
CUSTOM
Details
The organic phase was removed and to the aqueous phase
ADDITION
Type
ADDITION
Details
were added H2SO4 (2N) solution until a pH was 4-4.5
CUSTOM
Type
CUSTOM
Details
The product precipitated during the addition
STIRRING
Type
STIRRING
Details
The suspension was stirred overnight at 25° C.
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
for 1.2 h in an ice bath
Duration
1.2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
This resulted in 200 mg (53%) of 4-hydroxy-1-benzothiophene-7-carbaldehyde as a gray solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OC1=CC=C(C2=C1C=CS2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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